![molecular formula C16H12F2N2O B13531917 3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one](/img/structure/B13531917.png)
3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one is a chemical compound that has garnered significant attention in scientific research due to its unique structure and potential therapeutic applications. This compound belongs to the class of dihydroisoquinolinones, which are known for their diverse biological activities and applications in various fields such as drug discovery and material synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one can be achieved through several synthetic routes. One common method involves the N-alkylation of 3,4-dihydroisoquinolinone derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are typically mild, allowing for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Castagnoli–Cushman reaction is one such method used for the synthesis of 3,4-dihydroisoquinolin-1-one derivatives . This reaction involves the condensation of an imine with a cyclic anhydride, followed by cyclization to form the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, this compound has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets. Additionally, it is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to these targets, leading to the modulation of various biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one can be compared with other similar compounds, such as other dihydroisoquinolinone derivatives . These compounds share a similar core structure but differ in their substituents and functional groups . The unique structure of this compound allows it to exhibit distinct biological activities and applications .
List of Similar Compounds:- 3,4-Dihydroisoquinolin-1-one
- N-Alkylated 3,4-dihydroisoquinolinone derivatives
- 2-Imino-1,2-dihydropyrimidines
These similar compounds highlight the diversity and versatility of the dihydroisoquinolinone class and underscore the unique properties of this compound .
Eigenschaften
Molekularformel |
C16H12F2N2O |
|---|---|
Molekulargewicht |
286.28 g/mol |
IUPAC-Name |
3-[(2,4-difluorophenyl)methylamino]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H12F2N2O/c17-12-6-5-11(14(18)8-12)9-19-15-7-10-3-1-2-4-13(10)16(21)20-15/h1-8H,9H2,(H2,19,20,21) |
InChI-Schlüssel |
ZMFCKJQCPXGZKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(NC2=O)NCC3=C(C=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



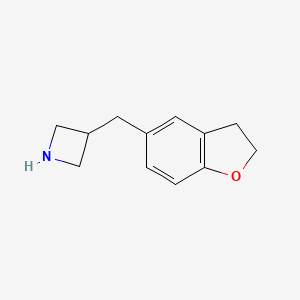
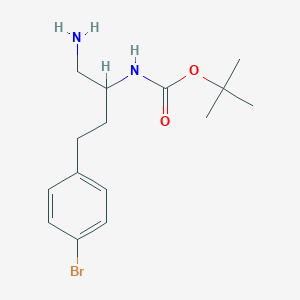
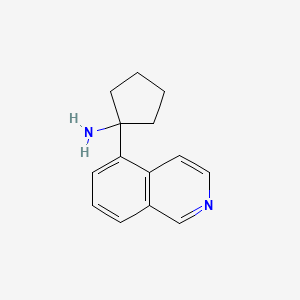



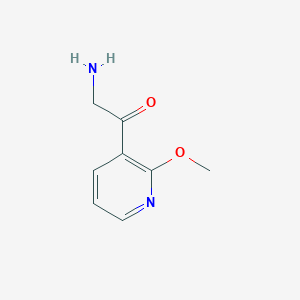

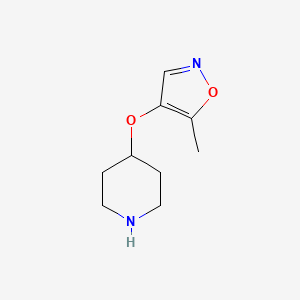
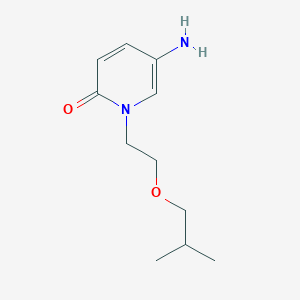
![(1R,5S)-7-benzyl-3$l^{6}-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione](/img/structure/B13531893.png)
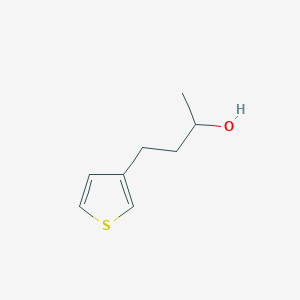
![tert-butyl N-[(1R,5R)-5-hydroxycyclohex-3-en-1-yl]carbamate](/img/structure/B13531912.png)
